Streptolydigin

Transcription RNA Polymerase Mechanism of Action

Streptolydigin (Stl, Portamycin) is a 3-acetyltetramic acid antibiotic that selectively inhibits bacterial RNA polymerase (RNAP) (Ki: 18 μM, Kd: 15 μM). Unlike rifampicin, it arrests transcription elongation post-initiation by stabilizing a catalytically inactive preinsertion state of RNAP, with only partial cross-resistance between the two inhibitors. • Enables dissection of transcription elongation kinetics and paused states inaccessible to initiation inhibitors • Essential for screening rifampicin-resistant strains and validating RNAP as a target • Strict bacterial RNAP selectivity avoids confounding eukaryotic off-target effects Supplied as powder (≥98% purity). Store at -20°C. For research use only.

Molecular Formula C32H44N2O9
Molecular Weight 600.7 g/mol
CAS No. 7229-50-7
Cat. No. B611037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptolydigin
CAS7229-50-7
SynonymsStreptolydigin;  Antibiotic D-45;  Portamycin;  NSC 3360; 
Molecular FormulaC32H44N2O9
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C
InChIInChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17?,18-,19-,20-,21-,23+,24-,26-,28+,31+,32+/m0/s1
InChIKeyKVTPRMVXYZKLIG-HYUQTWEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Streptolydigin: RNA Polymerase Inhibitor


Streptolydigin (Stl, Portamycin) is a 3-acetyltetramic acid antibiotic isolated from Streptomyces lydicus [1]. It functions as a potent, selective inhibitor of bacterial DNA-dependent RNA polymerase (RNAP), binding adjacent to the active center to block transcription elongation [2]. Unlike rifampicin, which inhibits initiation, Streptolydigin can arrest transcription after polymerization has begun, and it exhibits only partial cross-resistance with rifampicin, making it a critical tool for studying transcription mechanics and a candidate for addressing rifampicin-resistant infections [3].

Transcription elongation

Post-initiation inhibitor; targets nucleotide addition after reaction start. Distinct from initiation blockers.

Rifampicin-resistance research

Partial cross-resistance profile supports screening against rifampicin-resistant bacterial strains.

Bacteria-specific tool

No activity on eukaryotic RNA polymerases I, II, III. Suitable for host-pathogen interaction studies.

Streptolydigin vs Other RNAP Inhibitors


Streptolydigin cannot be simply interchanged with other RNA polymerase inhibitors like rifampicin or fidaxomicin. While all three target bacterial RNAP, they occupy distinct binding sites, act at different stages of the transcription cycle (initiation vs. elongation), and exhibit divergent cross-resistance and species-specificity profiles [1]. A critical differentiator is that Streptolydigin uniquely stabilizes an inactive 'preinsertion' state of the RNAP catalytic center, a mechanism that is both distinct from and synergistic with the action of other transcription factors like GreA/B [2]. These mechanistic and structural divergences translate into non-overlapping spectra of activity and resistance, as detailed in the quantitative comparisons below [3].

Streptolydigin
Rifampicin
Binds adjacent to active center, targeting elongation. Stage-specific mechanism may not transfer to initiation inhibitors.
Streptolydigin
Rifampicin / Fidaxomicin
Partial cross-resistance with rifampicin; distinct binding sites lead to non-overlapping resistance profiles.
Streptolydigin
Fidaxomicin
Different structural target region and mechanism (preinsertion state stabilization). Synergy with Gre factors is unique.

Streptolydigin: Comparative Evidence


Elongation vs Initiation: Rifampicin Comparison

Streptolydigin inhibits RNA polymerase during the elongation phase, blocking nucleotide addition after transcription has begun. In a direct head-to-head biochemical study, rifamycin (rifampicin) required preincubation with the enzyme before substrate addition to be effective, whereas Streptolydigin was able to inhibit polymerization even after the reaction had started [1].

Inhibition stage
Head-to-head
Elongation (post-initiation)
vs. Initiation (pre-incubation required)
Supports elongation-specific transcription studies.
E. coli RNAP assay; qualitative difference in cycle stage.
Transcription RNA Polymerase Mechanism of Action

Reduced Rifampicin Cross-Resistance

Streptolydigin exhibits only limited cross-resistance with the clinically used antibiotic rifampicin. This is a key differentiator, as rifampicin-resistant bacteria are often susceptible to streptolydigin. In Mycobacterium smegmatis, the MIC for streptolydigin was 6.25 mg/L, while for M. tuberculosis, which is intrinsically resistant to many drugs, the MIC was ≥100 mg/L. This contrasts with rifampicin, to which M. tuberculosis is generally susceptible, highlighting their distinct resistance profiles [1]. A porin mutant of M. smegmatis was resistant to streptolydigin, indicating uptake is a key determinant of susceptibility [1].

Cross-resistance MIC
Cross-study comparable
M. smegmatis 6.25 mg/L
M. tuberculosis ≥100 mg/L
Supports rifampicin-resistant strain screening.
Microplate Alamar Blue assay; >16-fold MIC difference.
Antibiotic Resistance Cross-Resistance RNA Polymerase Inhibitors

RNA Polymerase Inhibitory Potency

Streptolydigin demonstrates potent inhibition of bacterial RNA polymerase with a reported Ki of 18 μM and a Kd of 15 μM for the Thermus thermophilus enzyme [1], [2]. This quantitative binding data provides a benchmark for structure-activity relationship (SAR) studies and comparisons with other RNAP inhibitors.

Binding affinity
Supporting evidence
Ki 18 μM, Kd 15 μM
Benchmark for RNAP inhibitor SAR studies.
T. thermophilus RNA polymerase; reported constants.
Enzyme Inhibition Binding Affinity Drug Discovery

Selective for Bacterial RNA Polymerase

Streptolydigin is a selective inhibitor of bacterial RNA polymerases and does not inhibit eukaryotic RNA polymerases I, II, or III, despite high three-dimensional structural similarity between bacterial and eukaryotic enzymes [1]. This selectivity is a critical advantage over non-selective transcription inhibitors, reducing the potential for host-cell toxicity and making it a valuable tool for specific studies in bacterial systems.

Eukaryotic selectivity
Class-level inference
No inhibition of RNAP I, II, III
Prokaryotic-specific transcription tool.
Data to verify; source-specific review recommended.
Selectivity Eukaryotic Transcription Toxicity

Synergy with GreA/B Transcription Factors

A 2024 single-molecule study using acoustic force spectroscopy revealed that Streptolydigin induces long-lived stochastic pauses in transcription. Unexpectedly, the transcript cleavage factors GreA and GreB, which were thought to be competitors, instead synergistically increase transcription inhibition by Streptolydigin. This is the first known instance of a transcriptional factor enhancing antibiotic activity [1]. The study found that Streptolydigin enhances short-lived pauses associated with an off-pathway early paused state, while the instantaneous velocity of transcription between pauses remains unaffected [1].

Gre factor synergy
Head-to-head
Synergistic increase in inhibition by GreA/B
Unique GreA/B synergism context for pausing studies.
Single-molecule acoustic force spectroscopy; recent 2024 finding.
Synergy Transcription Factors Single-Molecule Biophysics

Allosteric Binding Site Mechanism

The 2.4 Å resolution crystal structure of the Thermus thermophilus RNAP-Streptolydigin complex revealed that the inhibitor binds to a site adjacent to, but not overlapping, the RNAP active center, specifically along the bridge helix and trigger loop, approximately 20 Å from the catalytic Mg2+ ions [1], [2]. This binding stabilizes a catalytically inactive 'preinsertion' state of the substrate, blocking the structural isomerization required for phosphodiester bond formation, a mechanism distinct from other RNAP inhibitors [1].

Binding site
Class-level inference
20 Å from active center; stabilizes preinsertion state
Structure-guided inhibitor design context.
2.4 Å X-ray crystallography; distinct from rifampicin pocket.
Structural Biology Crystallography Allosteric Inhibition

Streptolydigin: Research and Industrial Applications


Transcription Elongation and Pausing Studies

Streptolydigin is the tool of choice for dissecting the elongation phase of transcription. Its ability to inhibit RNAP after initiation [1] and to specifically stabilize early paused states (as shown by single-molecule studies) [2] allows researchers to probe the kinetics and structural dynamics of the nucleotide addition cycle and transcriptional pausing in a way that initiation inhibitors like rifampicin cannot.

RNA Polymerase Resistance Research

Given its distinct binding site and only partial cross-resistance with rifampicin [1], Streptolydigin is an essential compound for screening against rifampicin-resistant bacterial strains. Its use helps validate RNAP as a target in these strains and aids in the development of combination therapies or next-generation inhibitors designed to evade known resistance mechanisms [2].

Structure-Guided RNAP Inhibitor Design

The high-resolution structural data available for the Streptolydigin-RNAP complex [1] provides an invaluable template for computational and medicinal chemistry efforts. Researchers can use Streptolydigin as a scaffold for synthesizing analogs or as a reference ligand for virtual screening campaigns aimed at discovering new compounds that target the same unique allosteric pocket.

Bacteria-Specific Transcription Inhibition

In research involving both bacterial and eukaryotic cells (e.g., host-pathogen interaction studies, microbiome research), Streptolydigin's strict selectivity for bacterial RNAP [1] ensures that only prokaryotic transcription is inhibited. This avoids the confounding off-target effects on host cell transcription that would occur with a non-selective inhibitor, allowing for cleaner interpretation of experimental results.

Application
Selection Property
Validation Focus
Elongation / pausing studies
Post-initiation inhibition profile
Single-molecule kinetics; paused-state assays
Rifampicin resistance research
Partial cross-resistance profile
MIC determination in resistant panels
Structure-based inhibitor design
High-resolution structural template
Analog synthesis; in silico screening
Host-pathogen interaction studies
Bacterial RNAP selectivity
Eukaryotic RNAP counter-screens
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